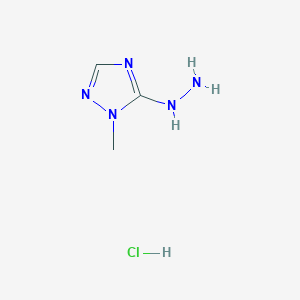

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the CAS Number: 1909312-60-2 . It has a molecular weight of 149.58 and is typically found in powder form . The IUPAC name for this compound is 5-hydrazineyl-1-methyl-1H-1,2,4-triazole hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C3H7N5.ClH/c1-8-3(7-4)5-2-6-8;/h2H,4H2,1H3,(H,5,6,7);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 149.58 .Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibitors

Hydrazinyl 1,2,4-triazoles derivatives, including “5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride”, have been studied for their potential role as acetylcholinesterase inhibitors . These compounds have been synthesized and tested for in vitro studies, acetylcholinesterase (AChE) inhibition assay, kinetics mechanism studies, and chemical characterization . The compound 5f showed maximum acetylcholinesterase inhibition activity .

Alzheimer’s Disease Management

These derivatives have been suggested for further exploration at the molecular level for their potential role as lead molecules in drug discovery for the management of age-related neurodegenerative diseases, such as Alzheimer’s disease .

Antimicrobial Agents

Compounds containing a triazole, like “5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride”, exhibit broad biological activities, including antimicrobial properties .

Analgesic and Anti-inflammatory Agents

Triazole compounds also show analgesic and anti-inflammatory activities, making them potentially useful in pain management and inflammation treatment .

Anticonvulsant Agents

The triazole structure is found in compounds with anticonvulsant activities, suggesting potential applications in the treatment of seizure disorders .

Antineoplastic and Anticancer Agents

Triazole compounds have shown antineoplastic and anticancer activities. They have been incorporated into drug candidates as anticancer drugs .

Antimalarial Agents

The triazole structure is also found in compounds with antimalarial activities, suggesting potential applications in the treatment of malaria .

Antiviral Agents

Compounds containing a triazole structure have shown antiviral activities. For example, Ribavirin, a broad-spectrum antiviral drug used in the treatment of hepatitis, contains a triazole structure .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating synaptic transmission.

Mode of Action

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, prolonging the action of acetylcholine on post-synaptic membranes.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft enhances the stimulation of cholinergic receptors, leading to prolonged cholinergic effects. This can have various downstream effects depending on the location of the cholinergic synapses, including increased muscle contraction, secretion, or changes in heart rate.

Result of Action

The inhibition of AChE by 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors , leading to enhanced cholinergic effects . Depending on the location of the affected synapses, this could result in increased muscle contraction, secretion, or changes in heart rate.

Action Environment

The action, efficacy, and stability of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of its environment Additionally, the presence of other substances, such as binding proteins or competing substrates, can influence its ability to reach and interact with its target

Propiedades

IUPAC Name |

(2-methyl-1,2,4-triazol-3-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5.ClH/c1-8-3(7-4)5-2-6-8;/h2H,4H2,1H3,(H,5,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWXAKAKVYNZGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2819890.png)

![3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2819891.png)

![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2819895.png)

![1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2819896.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2819898.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2819905.png)